5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde
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Overview
Description
5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 daltons. This compound is characterized by a benzaldehyde core substituted with a methoxy group at the 5-position and a pyridin-3-ylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-pyridylmethanol as the starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) to deprotonate the pyridin-3-ylmethanol, followed by the addition of 2-methoxybenzaldehyde.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pyridin-3-ylmethoxy groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Methoxy-2-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: 5-Methoxy-2-(pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Methoxybenzaldehyde
3-Methoxybenzaldehyde
2-Methoxybenzaldehyde
3-Pyridylmethanol
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Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-13-4-5-14(12(7-13)9-16)18-10-11-3-2-6-15-8-11/h2-9H,10H2,1H3 |
InChI Key |
GXQNKVDAAINMNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CN=CC=C2)C=O |
Origin of Product |
United States |
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